PEG4-bis(phosphonic acid trimethylsilyl ester)
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Overview
Description
PEG4-bis(phosphonic acid trimethylsilyl ester) is a small molecule compound with the chemical formula C18H48O10P2Si4 and a molecular weight of 598.9 g/mol . This compound is composed of several functional groups, including polyethylene glycol (PEG) and phosphonic acid trimethylsilyl ester groups. It is designed to create a drug that can be used to treat bone disorders and other diseases where phosphonic acids have shown therapeutic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG4-bis(phosphonic acid trimethylsilyl ester) involves the reaction of polyethylene glycol with phosphonic acid trimethylsilyl ester under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of PEG4-bis(phosphonic acid trimethylsilyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
PEG4-bis(phosphonic acid trimethylsilyl ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or other reduced forms.
Substitution: The trimethylsilyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized PEG derivatives .
Scientific Research Applications
PEG4-bis(phosphonic acid trimethylsilyl ester) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for bone disorders.
Industry: Utilized in the development of advanced materials and surface modification techniques.
Mechanism of Action
The mechanism of action of PEG4-bis(phosphonic acid trimethylsilyl ester) involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid groups can bind to calcium ions, making it effective in treating bone disorders. Additionally, the PEG groups enhance the solubility and stability of the compound, facilitating its delivery to target sites in the body .
Comparison with Similar Compounds
Similar Compounds
PEG4-bis(phosphonic acid): Similar structure but lacks the trimethylsilyl ester groups.
PEG4-bis(trimethylsilyl ester): Similar structure but lacks the phosphonic acid groups.
PEG4-phosphonic acid: Contains only one phosphonic acid group and lacks the trimethylsilyl ester groups.
Uniqueness
PEG4-bis(phosphonic acid trimethylsilyl ester) is unique due to its combination of PEG, phosphonic acid, and trimethylsilyl ester groups. This combination provides enhanced solubility, stability, and therapeutic activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-[2-bis(trimethylsilyloxy)phosphoryloxyethoxy]ethoxy]ethyl bis(trimethylsilyl) phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H48O10P2Si4/c1-31(2,3)25-29(19,26-32(4,5)6)23-17-15-21-13-14-22-16-18-24-30(20,27-33(7,8)9)28-34(10,11)12/h13-18H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULVMOCBMZYVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(=O)(OCCOCCOCCOP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H48O10P2Si4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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